3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine

Lipophilicity LogP Physicochemical properties

This research chemical is a unique serotonergic probe featuring critical 3,5-dimethyl substitutions that directly impact conformation, lipophilicity, and receptor subtype selectivity. Unlike the unsubstituted analog 3-TFMPP, this compound offers a distinct steric and electronic profile, enabling rigorous structure-activity relationship (SAR) studies where generic piperazine replacements would yield confounding data. Specifically designed for radioligand binding, functional assays, and analytical method development requiring logP-sensitive detection.

Molecular Formula C13H17F3N2
Molecular Weight 258.28 g/mol
CAS No. 1503801-78-2
Cat. No. B1428393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine
CAS1503801-78-2
Molecular FormulaC13H17F3N2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H17F3N2/c1-9-7-18(8-10(2)17-9)12-5-3-11(4-6-12)13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3
InChIKeySGWRYODCWZLVHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine (1503801-78-2) for Serotonergic Research: Procurement and Technical Specification Overview


3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine (CAS 1503801-78-2) is a synthetic piperazine derivative characterized by a central piperazine ring with methyl substitutions at the 3- and 5-positions and a 4-(trifluoromethyl)phenyl group at the 1-position. With a molecular weight of 258.28 g/mol, this compound is of interest in serotonergic research due to its structural homology to the well-characterized serotonergic releasing agent 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and its para-substituted isomer, 1-(4-trifluoromethylphenyl)piperazine (pTFMPP) [1]. Its primary application is as a research chemical for in vitro studies of serotonin receptor systems, with vendor specifications typically indicating a minimum purity of 95% .

The Case Against Simple Substitution: Why 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine (1503801-78-2) is Not Interchangeable with 3-TFMPP or pTFMPP


Simple substitution of this compound with other piperazine analogs like 3-TFMPP or pTFMPP is not scientifically valid due to the profound influence of methylation on the piperazine ring on molecular conformation, steric bulk, and lipophilicity [1]. These physicochemical changes are known to alter key drug-receptor interactions. While the unsubstituted analogs have documented serotonergic binding profiles, the 3,5-dimethyl substitution introduces specific conformational constraints that can result in differential receptor subtype selectivity, binding kinetics, and off-target activity . Therefore, procurement must be driven by the specific research question and the need for a chemically distinct molecular probe, not a generic serotonergic agent.

Quantitative Evidence for Selecting 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine (1503801-78-2)


Lipophilicity Shift Due to 3,5-Dimethyl Substitution: A Critical Determinant of Membrane Permeability

The 3,5-dimethyl substitution on the piperazine ring is predicted to significantly increase lipophilicity compared to the unsubstituted analogs 3-TFMPP and pTFMPP. This increase in LogP values is a critical differentiator for in vitro assays, as it directly impacts membrane permeability, non-specific binding, and compound solubility in assay buffers [1].

Lipophilicity LogP Physicochemical properties

Comparative Receptor Binding Profile: Class-Level Inference from Structural Analogs

While direct binding data for the target compound is not available, research on its close structural analog 3-TFMPP demonstrates high affinity for 5-HT1B receptors (Ki = 2.30 nM) and significant binding to other 5-HT receptor subtypes [1]. The 3,5-dimethyl substitution on the target compound is predicted to alter this binding profile, potentially enhancing selectivity for specific receptor subtypes due to increased steric bulk and conformational constraint [2].

Serotonin 5-HT receptor Binding affinity

Technical Purity and Vendor Specification for Research Procurement

This compound is commercially available from specialized vendors with a minimum purity specification of 95% as determined by elemental analysis and/or chromatographic methods . This is a standard purity grade for research chemicals and is suitable for most in vitro applications. Procurement from a reputable vendor ensures batch-to-batch consistency and the availability of a Certificate of Analysis (COA) for quality assurance .

Purity Quality control Chemical sourcing

Defined Research Applications for 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine (1503801-78-2)


In Vitro Pharmacological Profiling of Serotonin Receptor Subtypes

This compound is suitable for use as a research tool in competitive radioligand binding assays and functional assays (e.g., calcium flux, cAMP) to explore its interaction with various serotonin (5-HT) receptor subtypes. The distinct substitution pattern of this molecule, compared to the unsubstituted analogs 3-TFMPP and pTFMPP, makes it a valuable probe for structure-activity relationship (SAR) studies aimed at identifying the structural determinants of 5-HT receptor binding and functional selectivity [1].

Physicochemical Property Determination and Method Development

Given the predicted change in lipophilicity due to the 3,5-dimethyl substitution [1], this compound is an ideal model for developing and validating analytical methods sensitive to logP shifts. It can be used to assess the impact of this physicochemical property on membrane permeability in parallel artificial membrane permeability assays (PAMPA) or cell-based models, providing crucial data for understanding the relationship between molecular structure and passive diffusion.

Analytical Reference Standard for Mass Spectrometry

Due to its unique mass and fragmentation pattern, this compound can serve as an analytical reference standard for developing or validating gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. This is particularly relevant for studies involving the detection and differentiation of structurally similar piperazine analogs in complex biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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